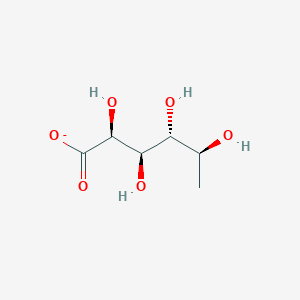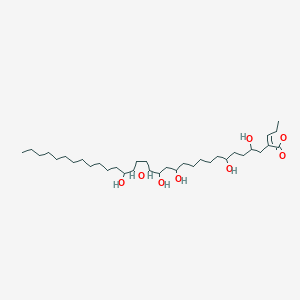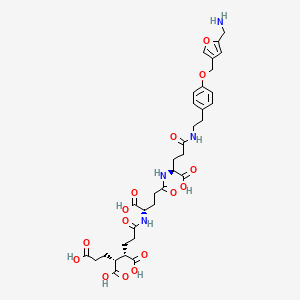
L-Fuconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-fuconate is a fuconate. It is a conjugate base of a L-fuconic acid.
Applications De Recherche Scientifique
Enzymatic Activities and Evolution
- L-Fuconate dehydratase (FucD) from Xanthomonas campestris plays a role in the enolase superfamily's evolution. This enzyme's functionality in both bacteria and eukaryotes, including its involvement in regulating thymidylate synthase activity in humans, demonstrates its significance across diverse organisms (Yew et al., 2006).
Mammalian Metabolism
- In mammals, specifically in pork liver, L-fuconate hydro-lyase plays a pivotal role in dehydrating L-fuconate to 2-keto-3-deoxy-L-fuconate. This enzyme's substrate specificity and its suggested role in L-fucose metabolism highlight its importance in mammalian biochemical pathways (Yuen & Schachter, 1972).
Archaeal Metabolism
- In the archaeon Sulfolobus solfataricus, major metabolic changes occur in response to the carbon source L-fucose compared to D-glucose. This includes a new pathway for L-fucose degradation involving L-fucose oxidation to L-fuconate, highlighting the metabolic versatility of archaea (Wolf et al., 2016).
Potential Therapeutic Applications
- Low-molecular-weight fucoidan, containing substantial percentages of L-fucose, has been studied for its efficacy as a supplemental therapy in metastatic colorectal cancer patients. Although primarily used as a food supplement, this study provides clinical evidence of its potential therapeutic benefits (Tsai et al., 2017).
Influence on Protein Metabolism and Learning
- L-fucose, including L-fuconate, has been shown to influence brain protein metabolism and the retention of learned behavior in rats. This suggests a role for L-fuconate in neurological functions and cognitive processes (Wetzel et al., 1980).
Propriétés
Nom du produit |
L-Fuconate |
|---|---|
Formule moléculaire |
C6H11O6- |
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1 |
Clé InChI |
NBFWIISVIFCMDK-RSJOWCBRSA-M |
SMILES isomérique |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canonique |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)




![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)

![NCGC00385952-01_C15H26O_1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)
